β-Arrestin Recruitment Potency and G-Protein Antagonism: TRV-120027 vs Angiotensin II and TRV120023
TRV-120027 potently recruits β-arrestin2 (EC50 = 17 nM) at the human AT1R while showing no detectable activation of G-protein signaling, in contrast to angiotensin II which activates both pathways (G-protein EC50 = 1.1 nM; β-arrestin2 EC50 = 9.7 nM) and to unbiased antagonists which block both. Compared to the earlier biased analog TRV120023 (EC50 = 44 nM), TRV-120027 is 2.6-fold more potent [1].
| Evidence Dimension | β-arrestin2 recruitment EC50 |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | Angiotensin II (9.7 nM); TRV120023 (44 nM) |
| Quantified Difference | 1.75-fold less potent than Ang II for β-arrestin recruitment but devoid of G-protein activation; 2.6-fold more potent than TRV120023 |
| Conditions | Human AT1R overexpressed in HEK293 cells, enzyme complementation assay |
Why This Matters
This unique bias profile enables selective activation of cardioprotective β-arrestin pathways without the vasoconstriction mediated by G-protein activation, a critical differentiation for heart failure models where vasodilation and preserved contractility are desired.
- [1] Violin JD, DeWire SM, Yamashita D, Rominger DH, Nguyen L, Schiller K, Whalen EJ, Gowen M, Lark MW. Selectively engaging β-arrestins at the angiotensin II type 1 receptor reduces blood pressure and increases cardiac performance. J Pharmacol Exp Ther. 2010 Dec;335(3):572-9. doi: 10.1124/jpet.110.173005. PMID: 20801892. View Source
